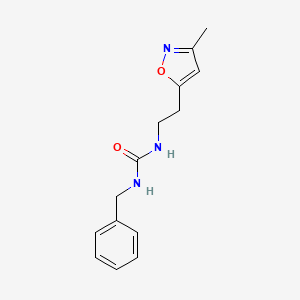
1-Benzyl-3-(2-(3-methylisoxazol-5-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Benzyl-3-(2-(3-methylisoxazol-5-yl)ethyl)urea” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
While specific synthesis methods for this compound were not found, isoxazole derivatives are often synthesized using various synthetic strategies . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the isoxazole ring and the benzyl group. Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .Scientific Research Applications
Synthesis of Potential Antifilarial Agents
Research conducted by Ram et al. (1984) focuses on the synthesis of a series of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas, demonstrating antifilarial activity against Brugia pahangi and Litomosoides carinii. This suggests that derivatives of urea, such as 1-Benzyl-3-(2-(3-methylisoxazol-5-yl)ethyl)urea, could be explored for their potential antifilarial applications, contributing to the development of new treatments for filarial infections (Ram et al., 1984).
Central Nervous System Activity
A study by Szacon et al. (2015) synthesized a series of urea derivatives and evaluated them for their central nervous system activity. The findings suggest that compounds structurally related to 1-Benzyl-3-(2-(3-methylisoxazol-5-yl)ethyl)urea have the potential to influence the CNS, possibly involving the serotonin system or the opioid system (Szacon et al., 2015).
Anticancer Agents
Research into urea and thiourea derivatives containing benzimidazole groups as potential anticancer agents by Siddig et al. (2021) reveals the design and synthesis of compounds with significant cytotoxicity against breast cancer cell lines. This indicates the potential of 1-Benzyl-3-(2-(3-methylisoxazol-5-yl)ethyl)urea derivatives in cancer research, particularly in inducing apoptosis in cancer cells (Siddig et al., 2021).
Future Directions
The future directions in the study of such compounds could involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . These compounds could potentially be developed into clinically viable drugs due to their wide spectrum of biological activities and therapeutic potential .
Mechanism of Action
Mode of Action
The compound likely interacts with its targets through a chemoselective pathway . The benzylic position in the compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that isoxazole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that isoxazole derivatives can exhibit a broad spectrum of biological activities .
properties
IUPAC Name |
1-benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-11-9-13(19-17-11)7-8-15-14(18)16-10-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXQOBHNPZVGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-(3-methylisoxazol-5-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

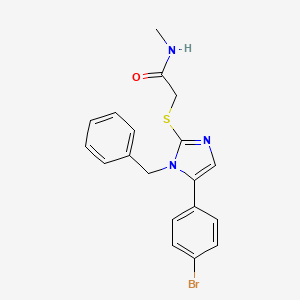
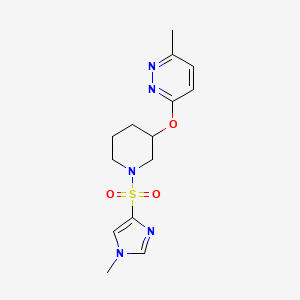
![1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine](/img/structure/B2973398.png)
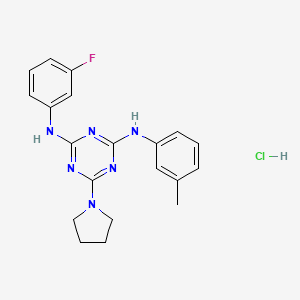
![ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2973401.png)
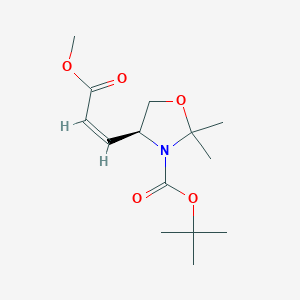
![5-((2,4-Dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973405.png)

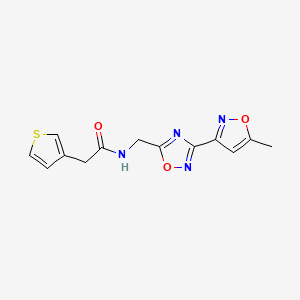
![3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2973408.png)
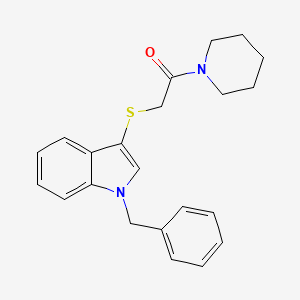
![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid](/img/structure/B2973412.png)
![5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2973417.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2973418.png)